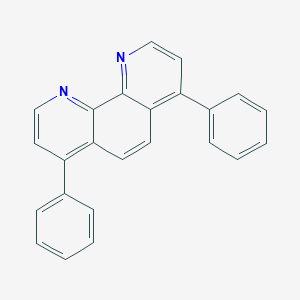

Bathophenanthroline

概述

准备方法

巴托菲罗啉可以通过几种方法合成。 一种常见的合成路线包括在碱的存在下,1,10-菲罗啉与苯甲醛反应,然后环化形成所需产物 . 反应条件通常包括将混合物加热至回流并使用乙醇或乙酸等溶剂。 工业生产方法可能涉及类似的合成路线,但规模更大,反应条件经过优化以提高产率和纯度 .

化学反应分析

巴托菲罗啉会发生各种类型的化学反应,包括:

络合: 巴托菲罗啉作为双齿配体,与铁、铜和钌等金属离子形成稳定的络合物. 这些络合物常用于分析化学中测定金属离子。

科学研究应用

Analytical Chemistry

Complexation with Metals:

BPhen is widely used for the determination of metal ions, particularly iron. Its ability to form stable complexes with Fe(II) has led to the development of sensitive analytical methods.

- HPLC Method for Iron Analysis: A study developed a High-Performance Liquid Chromatography (HPLC) method using bathophenanthroline disulfonate (BS) for the determination of free Fe(II) in microdialysis samples from rat brains. This method allows for the analysis of small sample sizes while providing accurate measurements of iron levels associated with neurodegenerative conditions .

| Method | Detection | Sample Type | Sensitivity |

|---|---|---|---|

| HPLC with BS | Absorbance | Microdialysis from rat brain | 50 - 2000 nM |

Biochemical Applications

Redox Mediating Agent:

BPhen complexes have been utilized as redox mediators in electrochemical applications, particularly for imaging DNA.

- DNA Imaging Studies: Research demonstrated that iron (II)-BPhen complexes could effectively mediate redox reactions for imaging DNA immobilized on gold and carbon paste surfaces using scanning electrochemical microscopy (SECM). This method highlighted the potential of BPhen in biosensing applications and DNA analysis .

Inhibition of Mitochondrial Activity:

BPhen and its derivatives have shown inhibitory effects on mitochondrial oxidations, which are crucial in understanding metabolic pathways and disease mechanisms.

- Mitochondrial Studies: Investigations into the effects of BPhen on mung-bean mitochondria revealed various inhibitory actions on NADH and succinate oxidation, providing insights into mitochondrial dysfunctions relevant to mammalian systems .

Medicinal Chemistry

Anticancer Properties:

BPhen complexes have been explored for their cytotoxic effects against cancer cells, particularly in targeting cancer stem cells (CSCs).

- Os(II) Complex Studies: An Os(II) complex containing BPhen showed promising results in selectively killing breast cancer stem cells (CSCs) in vitro. The complex demonstrated higher potency compared to traditional chemotherapeutics like cisplatin, indicating potential therapeutic applications in oncology .

| Complex Type | Target Cells | Activity | Comparison |

|---|---|---|---|

| Os(II)-BPhen Complex | Breast CSCs | High cytotoxicity | Superior to cisplatin |

Case Study 1: Imaging DNA with SECM

A novel approach using iron (II)-BPhen as a redox mediator was developed for imaging immobilized DNA on modified surfaces. This study utilized cyclic voltammetry to assess the interaction between BPhen complexes and DNA, highlighting the efficacy of this method in biosensor technology .

Case Study 2: Iron Analysis in Neurodegeneration

The application of HPLC with this compound disulfonate allowed researchers to analyze extracellular iron levels in rat brains under conditions that mimic neurodegenerative diseases. This method provided critical data linking free iron levels to oxidative stress and neuronal damage .

作用机制

巴托菲罗啉的作用机制与其形成与金属离子稳定络合物的能力有关。 这些络合物可以参与各种生物化学和化学过程。 例如,铜 (II)-巴托菲罗啉络合物已被证明可通过产生活性氧 (ROS) 来增强柚皮苷对肺肿瘤细胞的治疗效果,破坏线粒体膜电位并耗尽谷胱甘肽水平 . 这些过程中涉及的分子靶标和途径包括与金属离子的相互作用和氧化还原状态的调节。

相似化合物的比较

巴托菲罗啉与其他菲罗啉衍生物相似,例如 1,10-菲罗啉和四钠三(巴托菲罗啉二磺酸盐)钌 (II) . 巴托菲罗啉由于其扩展的 π 电子体系和更高的电子迁移率,使其在电子器件中更有效地用作空穴阻挡层或激子阻挡层 . 其他类似的化合物包括:

1,10-菲罗啉: 一种用作配体在配位化学中的杂环有机化合物。

四钠三(巴托菲罗啉二磺酸盐)钌 (II): 一种用作生物化学中蛋白质染料的配位化合物。

生物活性

Bathophenanthroline (BPhen) is a bidentate ligand that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of BPhen, focusing on its applications in cancer therapy, iron detection, and its role in oxidative stress. The findings are supported by various studies and data tables summarizing key research outcomes.

Overview of this compound

This compound is recognized for its ability to form stable complexes with metal ions, particularly iron. Its structural properties allow it to act as an effective chelator, which is pivotal in various biological assays and therapeutic applications. The compound exists in several forms, including this compound disulfonate (BPS), which is more soluble and commonly used in biological studies.

1. Anticancer Properties

Recent research has highlighted the photocytotoxic effects of BPhen when used in ruthenium complexes. These complexes have shown significant activity against various cancer cell lines, including breast cancer cells.

- Photocytotoxicity : A study demonstrated that ruthenium complexes containing BPhen exhibited nanomolar toxicity towards breast cancer cells. The mechanism involves the generation of singlet oxygen upon light activation, leading to cellular apoptosis .

- Case Study : In experiments involving CT-26 mouse colon carcinoma cells, complexes with BPhen showed an effective concentration (EC50) of 60 nM and a phototoxicity index (PI) of 23.5, indicating strong anticancer activity .

2. Iron Detection and Quantification

BPhen's ability to chelate iron has made it a valuable tool in clinical diagnostics.

- Colorimetric Assays : BPhen is used as a chromogen for colorimetric methods to determine iron levels in biological samples. A study compared BPhen sulfonate with other chromogens and found that it provided reliable results for measuring hepatic iron concentration (HIC) in liver tissues .

- HPLC Method Development : A novel high-performance liquid chromatography (HPLC) method utilizing BPS was developed for detecting free Fe(II) in microdialysis samples from rat brains. This method allows for sensitive detection of iron levels associated with neurodegenerative conditions .

3. Oxidative Stress and Reactive Oxygen Species

BPhen's role in oxidative stress is significant due to its interaction with metal ions that catalyze the formation of reactive oxygen species (ROS).

- Mechanism of Action : Research indicates that free non-protein bound Fe(II), which can catalyze ROS formation, can be effectively quantified using BPhen-based assays. This is crucial for understanding oxidative damage in neurodegenerative diseases .

- Inhibitory Effects : Studies have shown that BPhen can inhibit the oxidation processes involving NADH and other substrates, suggesting potential protective roles against oxidative stress .

Data Tables

The following tables summarize key findings from studies involving this compound:

属性

IUPAC Name |

4,7-diphenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDHJYNTEFLIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68399-83-7 (sulfate[1:1]) | |

| Record name | Bathophenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001662017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7061857 | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Bathophenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1662-01-7, 68309-97-7 | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1662-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bathophenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001662017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline, nickel complex, tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068309977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1662-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=637659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, 4,7-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-diphenyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)nickel(2+) bis[tetrafluoroborate(1-)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BATHOPHENANTHROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A2B091F0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。